4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 178430-13-2
VCID: VC7818169
InChI: InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3
SMILES: CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F
Molecular Formula: C11H8ClFN2
Molecular Weight: 222.64 g/mol

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

CAS No.: 178430-13-2

Cat. No.: VC7818169

Molecular Formula: C11H8ClFN2

Molecular Weight: 222.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine - 178430-13-2

Specification

CAS No. 178430-13-2
Molecular Formula C11H8ClFN2
Molecular Weight 222.64 g/mol
IUPAC Name 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine
Standard InChI InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3
Standard InChI Key CMHKVLZZLUCNGV-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F
Canonical SMILES CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is characterized by the following key identifiers:

  • IUPAC Name: 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

  • Molecular Formula: C11H8ClFN2\text{C}_{11}\text{H}_{8}\text{ClFN}_{2}

  • Molecular Weight: 222.64 g/mol

  • CAS Registry Number: 178430-13-2

  • SMILES: CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F\text{CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F}

  • InChIKey: CMHKVLZZLUCNGV-UHFFFAOYSA-N\text{CMHKVLZZLUCNGV-UHFFFAOYSA-N}

The pyrimidine core adopts a planar conformation, with the 4-fluorophenyl group contributing to steric and electronic effects that influence reactivity and intermolecular interactions .

Crystallographic Insights

While direct crystal data for this compound is unavailable, related pyrimidine derivatives (e.g., 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine) exhibit dihedral angles of approximately 3.0° between the pyrimidine and aryl rings, suggesting minimal conjugation disruption. Weak intramolecular C–HN\text{C–H} \cdots \text{N} hydrogen bonds and van der Waals interactions stabilize the crystal lattice .

Synthesis and Reaction Pathways

Suzuki-Miyaura Cross-Coupling

A prevalent synthesis route involves palladium-catalyzed cross-coupling. For example:

  • Starting Material: 4,6-Dichloro-2-methylpyrimidine reacts with 4-fluorophenylboronic acid.

  • Catalyst: Dichlorido-bis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2).

  • Conditions: Dioxane solvent, cesium carbonate base, reflux at 80–100°C .

Reaction Equation:

C5H3Cl2N2+C6H4FB(OH)2Pd catalystC11H8ClFN2+B(OH)3+HCl\text{C}_5\text{H}_3\text{Cl}_2\text{N}_2 + \text{C}_6\text{H}_4\text{FB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{11}\text{H}_8\text{ClFN}_2 + \text{B(OH)}_3 + \text{HCl}

Chlorination of Hydroxypyrimidine Precursors

Alternative methods employ chlorinating agents:

  • Substrate: 6-(4-Fluorophenyl)-2-methylpyrimidin-4-ol.

  • Reagents: Phosphorus oxychloride (POCl3\text{POCl}_3) with organic bases (e.g., triethylamine).

  • Conditions: 25–100°C, 2–5 hours, yielding 70–85% product .

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityPartially soluble in chloroform

The electron-withdrawing chloro and fluoro groups enhance stability but reduce solubility in polar solvents.

Spectroscopic Features

  • NMR: Expected signals include a singlet for the methyl group (~δ 2.5 ppm) and aromatic protons split due to fluorine coupling .

  • IR: Stretching vibrations for C–F\text{C–F} (~1220 cm1^{-1}) and C–Cl\text{C–Cl} (~750 cm1^{-1}) .

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